molecular formula C23H41N5O11 B1596161 (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 28704-27-0

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

Cat. No.: B1596161
CAS No.: 28704-27-0
M. Wt: 563.6 g/mol
InChI Key: YLOCGHYTXIINAI-XKUOMLDTSA-N
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Mechanism of Action

Target of Action

Glatiramer acetate, a mix of synthetic polypeptides, was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . It is believed to primarily target antigen-presenting cells (APCs) and T-lymphocyte suppressor cells .

Mode of Action

It is thought to act by modifying immune processes involved in the pathogenesis of ms . Glatiramer acetate binds strongly to several major histocompatibility complex (MHC) class II molecules on MBP-specific antigen-presenting cells, preventing MBP from stimulating these cells . It also has the ability to shift the immune system from a pro-inflammatory to an anti-inflammatory pattern .

Biochemical Pathways

Glatiramer acetate is believed to influence both innate and adaptive immune compartments. It promotes the expansion of GA-reactive T-helper 2 and regulatory T cells, and induces the release of neurotrophic factors . It also influences the AKT-GSK-3β-TNF-α-Nrf2 signaling pathway, which is associated with cardioprotective effects .

Pharmacokinetics

A large percentage of the drug is hydrolyzed locally after subcutaneous administration, and a small percentage of intact and partially hydrolyzed drug is presumed to enter lymphatic circulation .

Result of Action

Glatiramer acetate exhibits several immunomodulatory effects and reduces the relapse rate of relapsing-remitting multiple sclerosis (RRMS) by 30% . It has been shown to counteract the neurodegenerative course of disease by inducing neurogenesis at sites of experimental autoimmune encephalomyelitis-induced brain injury in mice .

Action Environment

The action of glatiramer acetate is influenced by the immune environment. It is thought to modify immune processes that are believed to be responsible for the pathogenesis of MS . The anti-inflammatory (M2) APCs induced following treatment with glatiramer acetate are responsible for the induction of anti-inflammatory T cells that contribute to its therapeutic benefit .

Biochemical Analysis

Biochemical Properties

Glatiramer acetate plays a crucial role in biochemical reactions by modulating the immune response. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells. Glatiramer acetate binds to these MHC molecules, displacing other antigens and preventing the activation of autoreactive T cells. Additionally, Glatiramer acetate induces the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), which help regulate the immune response and reduce inflammation .

Cellular Effects

Glatiramer acetate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In T cells, Glatiramer acetate promotes the differentiation of regulatory T cells (Tregs) and Th2 cells, which produce anti-inflammatory cytokines. This shift in the immune response helps reduce the activity of pro-inflammatory Th1 cells, which are implicated in the pathogenesis of multiple sclerosis. Furthermore, Glatiramer acetate affects the function of B cells by modulating their cytokine production and promoting a regulatory phenotype .

Molecular Mechanism

The molecular mechanism of Glatiramer acetate involves several key processes. At the molecular level, Glatiramer acetate binds to MHC class II molecules on antigen-presenting cells, preventing the presentation of myelin antigens to autoreactive T cells. This binding interaction inhibits the activation and proliferation of these T cells, reducing their ability to attack the myelin sheath. Additionally, Glatiramer acetate induces the production of anti-inflammatory cytokines, which further modulate the immune response. The medication also affects gene expression by promoting the transcription of genes involved in immune regulation and reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glatiramer acetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Glatiramer acetate is known to be stable under physiological conditions, and its effects on immune cells can be observed over extended periods. In vitro studies have shown that Glatiramer acetate maintains its immunomodulatory properties over time, with sustained production of anti-inflammatory cytokines and continued inhibition of autoreactive T cells. In vivo studies have demonstrated that long-term treatment with Glatiramer acetate leads to a reduction in disease activity and progression in animal models of multiple sclerosis .

Dosage Effects in Animal Models

The effects of Glatiramer acetate vary with different dosages in animal models. Studies have shown that lower doses of Glatiramer acetate can effectively reduce disease activity and inflammation in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. Higher doses of Glatiramer acetate have been associated with increased efficacy but may also lead to adverse effects such as injection site reactions and transient systemic symptoms. It is important to determine the optimal dosage to balance efficacy and safety in animal models and clinical settings .

Metabolic Pathways

Glatiramer acetate is involved in several metabolic pathways, primarily related to its degradation and clearance from the body. The medication is hydrolyzed by proteases into its constituent amino acids, which are then metabolized through standard amino acid metabolic pathways. Glatiramer acetate does not undergo significant hepatic metabolism, and its primary route of elimination is through the kidneys. The metabolic pathways of Glatiramer acetate ensure its efficient clearance from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

The transport and distribution of Glatiramer acetate within cells and tissues are critical for its therapeutic effects. After subcutaneous injection, Glatiramer acetate is rapidly absorbed and distributed to lymphoid tissues, where it interacts with immune cells. The medication is transported across cell membranes by endocytosis and is localized within endosomes and lysosomes. Glatiramer acetate’s distribution to lymphoid tissues allows it to effectively modulate the immune response and reduce inflammation in multiple sclerosis .

Subcellular Localization

Glatiramer acetate’s subcellular localization is essential for its activity and function. The medication is primarily localized within endosomes and lysosomes of antigen-presenting cells, where it interacts with MHC class II molecules. This localization allows Glatiramer acetate to effectively modulate antigen presentation and inhibit the activation of autoreactive T cells. Additionally, Glatiramer acetate may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate is synthesized through a polymerization process involving the amino acids L-glutamic acid, L-alanine, L-tyrosine, and L-lysine . The synthesis involves the following steps:

Industrial Production Methods: The industrial production of this compound acetate follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;5-;3-;2-/m0000/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOCGHYTXIINAI-XKUOMLDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182865
Record name Glatiramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of glatiramer acetate has not been fully elucidated; however, it is thought to act by modifying immune processes involved in the pathogenesis of multiple sclerosis (MS). MS is characterized by damage to the myelin layer that covers nerve cells (demyelination) and axonal degeneration. Also, it has been suggested that the myelin basic protein (MBP), a myelin autoantigen, plays a role in the development of MS. Several mechanisms of action have been proposed. For instance, glatiramer acetate binds strongly to several major histocompatibility complex (MHC) class II molecules on MBP-specific antigen-presenting cells, preventing MBP from stimulating these cells. Glatiramer acetate also has the ability to shift the immune system from a pro-inflammatory to an anti-inflammatory pattern. It inhibits the secretion of pro-inflammatory cytokines (IL-2, IL-12, IFNγ, TNF) released by T helper 1 (Th1) cells, and induces T helper 2 (Th2) suppressor cells that are able to cross the blood-brain barrier and produce anti-inflammatory cytokines (IL-4, IL-5, IL-13, IL-10, TGF-β). It has also been suggested that glatiramer acetate induces the production of T-regulatory cells associated with the suppression of MS, such as CD4+, CD8+ and CD4+CD25+ cells.
Record name Glatiramer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

28704-27-0
Record name Glatiramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28704-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glatiramer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glatiramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

>236°C
Record name Glatiramer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 2
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 3
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 4
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 5
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 6
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

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